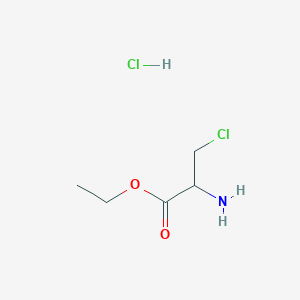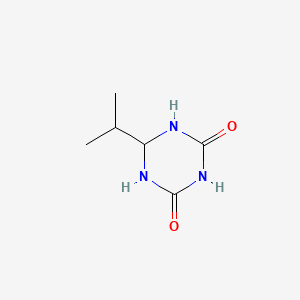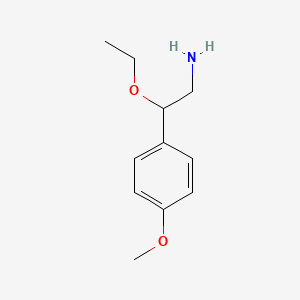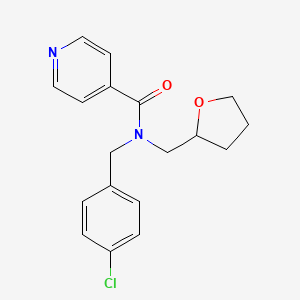
C17H18F3N3O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H18F3N3O4S Benzylpenicillin . It is a widely used antibiotic belonging to the penicillin class of beta-lactam antibiotics. Benzylpenicillin is effective against a variety of bacterial infections, including those caused by streptococci, staphylococci, and pneumococci.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylpenicillin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.
Isolation: Penicillin G is then isolated from the fermentation broth.
Chemical Modification: The isolated penicillin G undergoes chemical modification to introduce the benzyl group, resulting in benzylpenicillin.
Industrial Production Methods
Industrial production of benzylpenicillin involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. After fermentation, the penicillin is extracted, purified, and chemically modified to produce benzylpenicillin.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylpenicillin undergoes several types of chemical reactions, including:
Hydrolysis: Benzylpenicillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: Benzylpenicillin can participate in substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Penicilloic Acid: Formed from hydrolysis.
Oxidized Derivatives: Formed from oxidation reactions.
Substituted Benzylpenicillin: Formed from substitution reactions.
Applications De Recherche Scientifique
Benzylpenicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactions.
Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the production of various penicillin derivatives and in the development of new antibiotics.
Mécanisme D'action
Benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Methicillin: Resistant to beta-lactamase enzymes, used to treat penicillin-resistant Staphylococcus aureus.
Uniqueness
Benzylpenicillin is unique due to its high efficacy against gram-positive bacteria and its historical significance as one of the first antibiotics discovered. It remains a cornerstone in the treatment of bacterial infections despite the development of newer antibiotics.
Propriétés
Formule moléculaire |
C17H18F3N3O4S |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H18F3N3O4S/c1-10-15(11(2)27-22-10)28(25,26)23-8-4-7-14(23)16(24)21-13-6-3-5-12(9-13)17(18,19)20/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,21,24) |
Clé InChI |
OMDGJEVUFHADDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)



![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)


![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)

![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)



